molecular formula C17H18 B12540557 5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene CAS No. 670276-46-7

5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene

Cat. No.: B12540557
CAS No.: 670276-46-7
M. Wt: 222.32 g/mol
InChI Key: JNGJBJLJEMHBRB-UHFFFAOYSA-N
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Description

5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene is an organic compound characterized by a cycloheptadiene ring substituted with a phenylbutynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene typically involves the coupling of a cycloheptadiene derivative with a phenylbutynyl precursor. One common method is the nickel-catalyzed synthesis of multi-substituted allenes from organoalane reagents and propargyl esters . The reaction conditions often include the use of nickel catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo valence isomerization, which can influence its reactivity and interaction with other molecules . This isomerization can lead to the formation of different structural isomers, each with distinct chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

670276-46-7

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

5-(4-phenylbut-3-ynyl)cyclohepta-1,3-diene

InChI

InChI=1S/C17H18/c1-2-5-11-16(10-4-1)14-8-9-15-17-12-6-3-7-13-17/h1-4,6-7,10,12-13,16H,5,8,11,14H2

InChI Key

JNGJBJLJEMHBRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=CC=C1)CCC#CC2=CC=CC=C2

Origin of Product

United States

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